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molecular formula C15H22N4O2 B8289530 tert-Butyl (2-{[2-(5-cyanopyridin-2-yl)ethyl]amino}ethyl)carbamate

tert-Butyl (2-{[2-(5-cyanopyridin-2-yl)ethyl]amino}ethyl)carbamate

Cat. No. B8289530
M. Wt: 290.36 g/mol
InChI Key: DNVWDGHSUGFKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999990B2

Procedure details

A mixture of 2-(5-cyanopyridin-2-yl)ethyl methanesulfonate (4.0 g, crude), tert-butyl(2-aminoethyl)carbamate (4.8 g, 30 mmol) and K2CO3 (3.2 g, 30 mmol) in 40 mL of DMF was stirred overnight at room temperature. The reaction mixture was poured into ice water and extracted with EtOAc (100 mL×3). The combined EtOAc layer was washed with brine and concentrated. The residue was purified by silica gel column (DCM:MeOH=10:1) to afford the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][N:9]=1)(=O)=O.[C:16]([O:20][C:21](=[O:26])[NH:22][CH2:23][CH2:24][NH2:25])([CH3:19])([CH3:18])[CH3:17].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[C:14]([C:11]1[CH:12]=[CH:13][C:8]([CH2:7][CH2:6][NH:25][CH2:24][CH2:23][NH:22][C:21](=[O:26])[O:20][C:16]([CH3:18])([CH3:17])[CH3:19])=[N:9][CH:10]=1)#[N:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CS(=O)(=O)OCCC1=NC=C(C=C1)C#N
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCN)=O
Name
Quantity
3.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL×3)
WASH
Type
WASH
Details
The combined EtOAc layer was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column (DCM:MeOH=10:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C=1C=CC(=NC1)CCNCCNC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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